molecular formula C11H13NO4 B1439571 2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid CAS No. 1212094-55-7

2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid

Cat. No.: B1439571
CAS No.: 1212094-55-7
M. Wt: 223.22 g/mol
InChI Key: YBXNMONUYRGZGV-UHFFFAOYSA-N
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Description

“2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid” is a chemical compound with the molecular formula C11H13NO4 . It is used in research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4/c1-5-3-4-6-8(7(5)11(15)16)10(14)12(2)9(6)13/h3-8H,1-2H3,(H,15,16) .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid, have demonstrated significant impacts on microbial biocatalysts used in the production of bio-renewable chemicals. These acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae by damaging cell membranes and decreasing internal pH. Understanding these effects is crucial for developing metabolic engineering strategies to enhance microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Conversion to Furan Derivatives for Industrial Chemicals

This compound is related to research on the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF). These conversions are vital for producing sustainable feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The derived furan compounds, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are key to developing new generations of polymers, functional materials, and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

Biological Activity of Carboxylic Acids

Natural carboxylic acids, including this compound, are known for their biological activities. Studies have shown that variations in the structure of carboxylic acids can significantly influence their antioxidant, antimicrobial, and cytotoxic activities. For example, rosmarinic acid has been identified as having high antioxidant activity, which is related to the number of hydroxyl groups and conjugated bonds. This suggests potential applications in developing new therapeutic agents and functional materials (Godlewska-Żyłkiewicz et al., 2020).

Carboxylic Acid Bioisosteres in Drug Design

Recent developments in carboxylic acid bioisosteres, including those derived from this compound, have shown promising applications in medicinal chemistry. Bioisosteres are used to improve the pharmacological profile of drugs by overcoming obstacles like toxicity, metabolic instability, and limited diffusion across biological membranes. Novel carboxylic acid substitutes have displayed improved bioactivity and selectivity, showcasing the innovative approaches required to overcome challenges in modern drug design (Horgan & O’Sullivan, 2021).

Properties

IUPAC Name

2,5-dimethyl-1,3-dioxo-3a,4,5,7a-tetrahydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-5-3-4-6-8(7(5)11(15)16)10(14)12(2)9(6)13/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXNMONUYRGZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2C(C1C(=O)O)C(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
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2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
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2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
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2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
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2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
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2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid

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